molecular formula C20H24O4 B14245325 Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- CAS No. 215160-79-5

Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)-

Cat. No.: B14245325
CAS No.: 215160-79-5
M. Wt: 328.4 g/mol
InChI Key: DVQFLEUREAEBNJ-HXUWFJFHSA-N
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Description

Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- is an organic compound with a complex structure that includes methoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- typically involves multi-step organic reactions. One common approach is the protection of hydroxyl groups followed by selective functionalization of the aldehyde group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of a carboxylic acid, while reduction yields a primary alcohol.

Scientific Research Applications

Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentanal, 3-[(4-methoxyphenyl)methoxy]-5-(phenylmethoxy)-, (3S)- is unique due to its specific structural arrangement and the presence of both methoxy and phenylmethoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

215160-79-5

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(3S)-3-[(4-methoxyphenyl)methoxy]-5-phenylmethoxypentanal

InChI

InChI=1S/C20H24O4/c1-22-19-9-7-18(8-10-19)16-24-20(11-13-21)12-14-23-15-17-5-3-2-4-6-17/h2-10,13,20H,11-12,14-16H2,1H3/t20-/m1/s1

InChI Key

DVQFLEUREAEBNJ-HXUWFJFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@@H](CCOCC2=CC=CC=C2)CC=O

Canonical SMILES

COC1=CC=C(C=C1)COC(CCOCC2=CC=CC=C2)CC=O

Origin of Product

United States

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